

An In-depth Technical Guide to Ethyl 3-bromobenzoate

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Compound of Interest

Compound Name: Ethyl 3-bromobenzoate

Cat. No.: B1584782

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 3-bromobenzoate**, a key chemical intermediate in organic synthesis. The document details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis and purification, and includes a visual representation of the experimental workflow.

Core Properties of Ethyl 3-bromobenzoate

Ethyl 3-bromobenzoate, identified by the CAS Number 24398-88-7, is a halogenated aromatic ester.^{[1][2][3][4][5][6]} Its molecular and physical characteristics are crucial for its application in synthetic chemistry, particularly in the development of pharmaceutical compounds. A summary of its key properties is presented below.

Table 1: Chemical and Physical Properties of **Ethyl 3-bromobenzoate**

Property	Value	Source(s)
CAS Number	24398-88-7	[1][2][3][4][5][6]
Molecular Formula	C ₉ H ₉ BrO ₂	[1][3][7]
Molecular Weight	229.07 g/mol	[1][2][3][4][5][7]
Appearance	Clear, colorless liquid	[2]
Boiling Point	130-131 °C at 12 mmHg	[2][4][6]
Density	1.431 g/mL at 25 °C	[2][4]
Refractive Index (n _{20/D})	1.541	[2][4]
InChI Key	QAUASTLEZAPQTB-UHFFFAOYSA-N	[2][3][4][5]
SMILES	CCOC(=O)c1cccc(Br)c1	[2][3][4][5]

Synthesis of Ethyl 3-bromobenzoate via Fischer Esterification

The most common and efficient method for the synthesis of **Ethyl 3-bromobenzoate** is the Fischer esterification of 3-bromobenzoic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid.[2][8] This reaction is a classic example of nucleophilic acyl substitution.

This protocol details the laboratory-scale synthesis of **Ethyl 3-bromobenzoate**.

Materials:

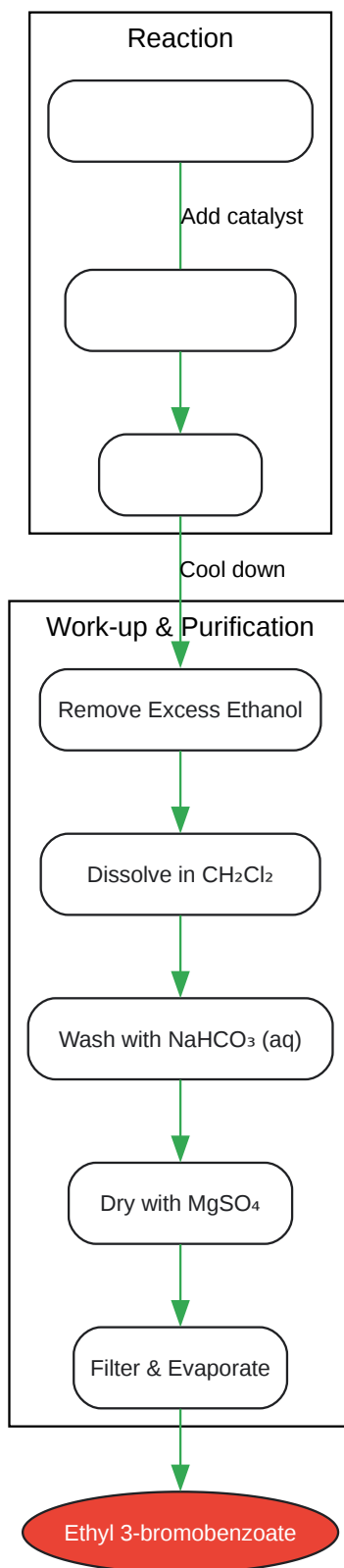
- 3-bromobenzoic acid
- Anhydrous ethanol
- Concentrated sulfuric acid
- Dichloromethane

- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask, dissolve 10.0 g (49.7 mmol) of 3-bromobenzoic acid in 100 mL of anhydrous ethanol.
- **Catalyst Addition:** While stirring, carefully add 2 mL of concentrated sulfuric acid to the solution.
- **Reflux:** Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature.
- **Solvent Removal:** Remove the excess ethanol using a rotary evaporator.
- **Extraction:** Dissolve the residue in 100 mL of dichloromethane and transfer it to a separatory funnel.
- **Neutralization:** Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted 3-bromobenzoic acid. Repeat the washing process twice.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate.

- Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude **Ethyl 3-bromobenzoate**.



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Caption: Workflow for the synthesis of **Ethyl 3-bromobenzoate**.

Purification of Ethyl 3-bromobenzoate

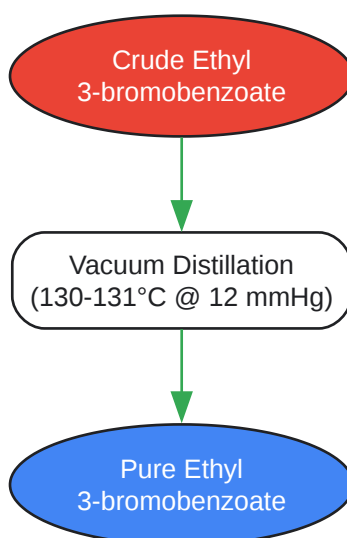
The crude product obtained from the synthesis can be purified by vacuum distillation or column chromatography to achieve high purity.

Apparatus:

- Short-path distillation apparatus
- Vacuum pump
- Heating mantle with a stirrer
- Thermometer

Procedure:

- Setup: Assemble the short-path distillation apparatus and ensure all joints are properly sealed.
- Distillation: Transfer the crude **Ethyl 3-bromobenzoate** to the distillation flask. Apply vacuum and begin heating the flask gently with stirring.
- Fraction Collection: Collect the fraction that distills at 130-131 °C under a vacuum of 12 mmHg.^{[2][4][6]}
- Final Product: The collected liquid is the purified **Ethyl 3-bromobenzoate**.



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Caption: Purification workflow for **Ethyl 3-bromobenzoate**.

Applications in Drug Development

Ethyl 3-bromobenzoate serves as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of the bromine atom allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functional groups. The ester moiety can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding its synthetic utility. While this compound is not known to have direct biological activity or be involved in specific signaling pathways, its role as a key intermediate is significant in the discovery and development of new therapeutic agents. For instance, it has been utilized in the preparation of ethyl 3-ethynylbenzoate, a precursor for various research compounds.[5][6]

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- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 3-bromobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584782#ethyl-3-bromobenzoate-cas-number-and-properties]

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